4-Amino-6-chloropyridin-3-ol

Medicinal Chemistry Solubility Optimization Structure-Activity Relationship

Avoid synthetic failures due to isomer mix-ups. 4-Amino-6-chloropyridin-3-ol (CAS 138084-65-8) ensures regiospecific 4-NH₂, 3-OH, 6-Cl substitution. Key advantages: • Enables selective functionalization at amino, hydroxyl, or chloro sites for multistep routes. • Computed moderate lipophilicity (Log P 0.67) and favorable TPSA (59.14 Ų) support CNS-targeted libraries. • Storage: 2-8°C under inert atmosphere protects integrity. Bulk quantities available with prompt global delivery.

Molecular Formula C5H5ClN2O
Molecular Weight 144.558
CAS No. 138084-65-8
Cat. No. B590727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-chloropyridin-3-ol
CAS138084-65-8
Molecular FormulaC5H5ClN2O
Molecular Weight144.558
Structural Identifiers
SMILESC1=C(C(=CN=C1Cl)O)N
InChIInChI=1S/C5H5ClN2O/c6-5-1-3(7)4(9)2-8-5/h1-2,9H,(H2,7,8)
InChIKeyZUYLSPMIGQJBGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-6-chloropyridin-3-ol: Chemical Profile & Procurement


4-Amino-6-chloropyridin-3-ol is a polysubstituted chlorinated aminopyridinol derivative characterized by the presence of a chloro substituent at the 6-position, an amino group at the 4-position, and a hydroxyl group at the 3-position on the pyridine ring . The compound has the molecular formula C₅H₅ClN₂O and a molecular weight of 144.56 g/mol . It is classified as a pharmaceutical intermediate and heterocyclic building block . Commercially available grades typically specify a purity of 97%, with the product supplied as a solid requiring storage at refrigerated temperatures (2-8°C) under an inert atmosphere with protection from light and moisture .

4-Amino-6-chloropyridin-3-ol: In-Class Substitution Risks


Compounds within the C₅H₅ClN₂O isomeric family share the same molecular weight but are not functionally interchangeable. The specific regioisomeric substitution pattern of 4-amino-6-chloropyridin-3-ol (4-NH₂, 3-OH, 6-Cl) dictates its distinct physicochemical properties and reactivity profile compared to close analogs such as 2-amino-4-chloropyridin-3-ol or 3-amino-5-chloro-2-hydroxypyridine . Generic substitution without rigorous verification of isomeric identity introduces the risk of divergent synthetic outcomes, as positional variations in the amino and hydroxyl groups alter hydrogen-bonding capacity and nucleophilic/electrophilic character during downstream functionalization . The evidence below quantifies these material differences where comparative data exist.

4-Amino-6-chloropyridin-3-ol: Comparative Performance Evidence


Hydrogen Bond Donor/Acceptor vs. 2-Amino-4-chloropyridin-3-ol

4-Amino-6-chloropyridin-3-ol possesses a specific hydrogen bond donor/acceptor configuration dictated by its 3-OH, 4-NH₂ substitution pattern . In comparison, the regioisomer 2-amino-4-chloropyridin-3-ol presents a different spatial arrangement of the amino and hydroxyl groups . While both compounds share the same count of hydrogen bond donors (2) and acceptors (2) based on molecular formula, the intramolecular distance and geometric orientation of these groups differ .

Medicinal Chemistry Solubility Optimization Structure-Activity Relationship

Lipophilicity and CNS Penetration Potential

The lipophilicity of 4-amino-6-chloropyridin-3-ol, as indicated by computed Log P values, informs its suitability for central nervous system (CNS) drug discovery programs. Consensus Log Pₒ/w is calculated as 0.67, with individual prediction methods ranging from iLOGP = 0.86 to MLOGP = -0.21 . This moderate lipophilicity falls within a range generally associated with favorable blood-brain barrier permeability. The compound's topological polar surface area (TPSA) is calculated as 59.14 Ų , which is below the threshold of 90 Ų commonly used as a cutoff for CNS penetration potential.

Drug Discovery Blood-Brain Barrier Pharmacokinetics

Aqueous Solubility: Cross-Model Comparison

Aqueous solubility is a critical parameter for formulation and assay development. Computed solubility values for 4-amino-6-chloropyridin-3-ol are available from two independent calculation methods. ESOL predicts solubility of 2.75 mg/mL (0.019 mol/L) with a Log S (ESOL) of -1.72, classifying the compound as 'Very soluble' . Separately, ACD/Labs software calculates solubility as 22 g/L (25 °C), described as 'slightly soluble' .

Formulation Development Medicinal Chemistry Preformulation

Storage Stability Requirements

4-Amino-6-chloropyridin-3-ol requires defined storage conditions to maintain integrity. The compound is specified for storage at refrigerated temperature (2-8°C or 4°C), with protection from light and moisture, and is recommended for storage under inert nitrogen atmosphere [1]. These requirements are documented in product specifications from established chemical suppliers.

Compound Management Stability Procurement Specifications

4-Amino-6-chloropyridin-3-ol: Key Application Scenarios


CNS-Targeted Scaffold Building Block

Based on the computed physicochemical profile indicating moderate lipophilicity (Consensus Log P = 0.67) and favorable TPSA (59.14 Ų) relative to CNS permeability benchmarks , 4-amino-6-chloropyridin-3-ol may be evaluated as a heterocyclic building block in the synthesis of CNS-targeted small molecule libraries. The compound's substitution pattern provides multiple functional handles for derivatization, including the 4-amino group, 3-hydroxyl group, and 6-chloro substituent . The recommended storage conditions (2-8°C, under inert atmosphere) should be observed to maintain compound integrity during library synthesis workflows .

Regioselective Derivatization Intermediate

4-Amino-6-chloropyridin-3-ol is cataloged as a pharmaceutical intermediate and heterocyclic building block for the synthesis of more complex organic molecules . The distinct regioisomeric arrangement of the amino, hydroxyl, and chloro groups (4-NH₂, 3-OH, 6-Cl) provides a specific reactivity profile that differs from isomeric analogs . This regiospecific substitution pattern may be leveraged for selective functionalization in multistep synthetic routes where positional control of subsequent reactions is required .

Chemical Probe for Enzyme Targets

The compound has been described in vendor documentation as having potential to act as an enzyme inhibitor by interacting with specific molecular targets and binding to enzyme active sites, thereby preventing substrate binding and catalytic activity . While specific target engagement data and comparative potency metrics against defined enzyme systems are not available in the open literature, the structural features of 4-amino-6-chloropyridin-3-ol may be relevant for designing chemical probes in early-stage target validation studies. Researchers should independently validate target engagement and selectivity profiles.

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